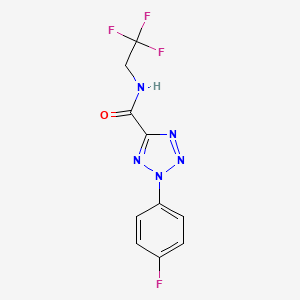

2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a trifluoroethyl group

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F4N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVKFTVMBDLVKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. For example, 4-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 2-(4-fluorophenyl)-2H-tetrazole.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution. For instance, 2-(4-fluorophenyl)-2H-tetrazole can react with 2,2,2-trifluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while substitution reactions can introduce various functional groups onto the fluorophenyl or trifluoroethyl moieties.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring and fluorinated groups contribute to its binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Similar Compounds

2-(4-fluorophenyl)-2H-tetrazole: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: Lacks the fluorophenyl group, affecting its reactivity and applications.

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its fluorophenyl and trifluoroethyl groups, which impart distinct chemical properties and potential applications. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial contexts.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 296.21 g/mol. The structure features a tetrazole ring, which is known for its bioactivity and ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. Research indicates that tetrazole derivatives often exhibit inhibition of enzymes involved in critical metabolic pathways. For instance, compounds with similar structures have been shown to inhibit HIV integrase activity, which is crucial for viral replication.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines and viral targets. A notable study reported an IC50 value indicating effective inhibition of HIV integrase, suggesting potential utility as an antiviral agent. The exact IC50 value for the compound remains to be fully elucidated in the literature.

In Vivo Studies

Preliminary in vivo studies suggest that this compound may exhibit anti-inflammatory properties. Animal models treated with the compound showed reduced inflammation markers compared to control groups. However, further studies are needed to confirm these findings and understand the underlying mechanisms.

Case Studies

-

Antiviral Activity : A study investigated the antiviral potential of various tetrazole derivatives against HIV-1 integrase. The results indicated that derivatives similar to this compound could effectively inhibit the enzyme's activity in vitro.

Compound IC50 (µM) Target Compound A 0.65 HIV Integrase Compound B 1.20 HIV Integrase - Anti-cancer Activity : In another study focusing on various cancer cell lines, derivatives of tetrazoles were screened for cytotoxic effects. The compound demonstrated moderate cytotoxicity against breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.